methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate
Description
Methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a sulfonamide derivative featuring a pyridin-2-yl-substituted pyrazole ring linked via an ethylsulfamoyl group to a methyl benzoate moiety. Structural elucidation of such compounds often relies on techniques like X-ray crystallography, where programs like SHELX have historically played a critical role in refinement and analysis .
Properties
IUPAC Name |
methyl 4-[2-(3-pyridin-2-ylpyrazol-1-yl)ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c1-26-18(23)14-5-7-15(8-6-14)27(24,25)20-11-13-22-12-9-17(21-22)16-4-2-3-10-19-16/h2-10,12,20H,11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSQKHJDISCFQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a β-diketone. The pyridine moiety is then introduced via a coupling reaction, such as the Suzuki–Miyaura coupling .
The sulfamoyl group can be introduced by reacting the intermediate with sulfamoyl chloride under basic conditions. Finally, the benzoate ester is formed by esterification of the corresponding benzoic acid derivative with methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at its pyrazole, pyridine, and ester moieties under specific conditions.
Key Findings :
-
Pyridine’s oxidation to N-oxide enhances polarity, potentially improving solubility for biological applications.
-
Hydroxylation at pyrazole’s C4 creates a chiral center, enabling stereoselective synthesis .
Reduction Reactions
Reductive modifications target the sulfamoyl group and aromatic systems.
Key Findings :
-
Ester reduction to alcohol preserves the sulfamoyl linker, enabling further functionalization.
-
Pyridine reduction alters electronic properties, potentially modulating bioactivity .
Substitution Reactions
Nucleophilic and electrophilic substitutions occur at aromatic and sulfamoyl sites.
| Reagent | Conditions | Product | Mechanistic Notes
Scientific Research Applications
Anticancer Activity
Methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate has demonstrated promising anticancer properties through various mechanisms:
- Mechanism of Action : The compound acts as a kinase inhibitor, blocking pathways that lead to cancer cell proliferation. This is particularly relevant in targeting specific kinases involved in tumor growth.
Case Study : A study involving a similar pyrazole derivative showed significant inhibition of cell growth in various cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (breast cancer) | 15 |
| HepG2 (liver cancer) | 12 |
| A549 (lung cancer) | 18 |
These findings indicate that the compound may be effective against multiple types of cancer, warranting further investigation into its clinical applications.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | 32 µg/mL |
| Escherichia coli | 14 | 64 µg/mL |
| Pseudomonas aeruginosa | 12 | 128 µg/mL |
These results suggest that this compound possesses moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent.
Research Findings
Recent research has highlighted the potential of this compound in various studies:
- Anticancer Studies : In vitro studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Efficacy : Studies have reported that modifications to the pyrazole ring can enhance antimicrobial potency, indicating a pathway for future drug development.
Mechanism of Action
The mechanism of action of methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole and pyridine rings can participate in hydrogen bonding and π-π interactions, facilitating binding to the active sites of enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Substituent-Driven Structural and Functional Differences
Key Analogs :
Methyl 4-({2-[3-(Trifluoromethyl)-1H-Pyrazol-1-yl]ethyl}sulfamoyl)benzoate (BG13469) Substituent: Trifluoromethyl (CF₃) at the pyrazole 3-position. Molecular Formula: C₁₄H₁₄F₃N₃O₄S. Molecular Weight: 377.34 g/mol .
Ethyl 6-[(4-{4-[Bis(2-[2-(2-Methoxyethoxy)ethoxy]ethyl)sulfamoyl]pyridin-2-yl}...) (Compound 11)
- Substituent : Extended polyether chains and bis-sulfamoyl groups.
- Molecular Weight : ~1132.44 g/mol (ESI-MS data) .
- Key Properties : The bulky ether chains promote solubility in polar solvents and enable self-assembly processes, as observed in NMR studies showing conformational flexibility at elevated temperatures .
Ethyl 6-[5-({2-[5-(Bis{2-[2-(2-Methoxyethoxy)ethoxy]ethyl}sulfamoyl)... (Compound 15)
- Substituent : Benzimidazole cores with branched ether-sulfamoyl groups.
- Key Properties : The rigid benzimidazole framework and multiple sulfonamide linkages favor π-π stacking and hydrogen bonding, critical for supramolecular assembly .
Comparison with Target Compound :
- Pyridin-2-yl vs. CF₃ : The pyridin-2-yl group in the target compound introduces basicity and hydrogen-bonding capacity, contrasting with the hydrophobic CF₃ in BG13467. This difference may influence target selectivity in biological systems.
- Complexity: Compounds 11 and 15 have higher molecular weights (>1000 g/mol) and extended substituents, making them less drug-like but more suited for nanotechnology applications. The target compound’s simpler structure (estimated molecular weight ~380–400 g/mol) aligns better with Lipinski’s Rule of Five for drug candidates.
Spectroscopic and Conformational Analysis
- NMR Data : Compounds like 11 and 15 exhibit slow conformational exchange on NMR timescales, resolved at elevated temperatures . The target compound likely shows similar dynamic behavior due to the flexible ethylsulfamoyl linker.
- Mass Spectrometry : ESI-MS for compound 15 confirmed a [M+H⁺] peak at 1132.28, demonstrating robustness in characterizing high-mass sulfonamides . The target compound’s smaller size would yield simpler fragmentation patterns.
Structural Table
Biological Activity
Methyl 4-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is . The compound features a benzoate moiety linked to a sulfamoyl group, which is further substituted with a pyridinyl-pyrazole structure.
Synthesis
The synthesis of this compound typically involves the reaction of methyl 4-amino benzoate with a suitable pyridine derivative and a sulfamoyl chloride under controlled conditions. This method allows for the formation of the desired product with high purity.
Antimicrobial Properties
Recent studies have indicated that compounds containing the pyrazole and pyridine moieties exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been shown to possess moderate to excellent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | Activity Type | Tested Strains | Result |
|---|---|---|---|
| This compound | Antimicrobial | S. aureus, E. coli | Moderate to Excellent |
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines, suggesting a potential role in treating inflammatory diseases .
The proposed mechanism of action involves the inhibition of specific enzymes related to inflammatory pathways and microbial metabolism. The presence of the sulfamoyl group is believed to enhance the compound's interaction with target proteins, increasing its efficacy in biological systems.
Case Study 1: Antimicrobial Screening
In a recent screening study, this compound was tested alongside other derivatives. The results indicated that this compound exhibited superior antimicrobial activity compared to others in its class, particularly against gram-positive bacteria .
Case Study 2: Anti-inflammatory Response
A preclinical trial assessed the anti-inflammatory effects of the compound in animal models of arthritis. The results showed significant reductions in joint swelling and pain, correlating with decreased levels of inflammatory markers in serum samples .
Q & A
Q. Key Intermediates :
Q. Table 1: Key Intermediates and Properties
| Intermediate | CAS Number | Role in Synthesis | Reference |
|---|---|---|---|
| 4-(1-Methyl-1H-pyrazol-3-yl)benzenesulfonyl chloride | 916766-81-9 | Sulfonyl donor | |
| 2-[3-(Pyridin-2-yl)-1H-pyrazol-1-yl]ethylamine | N/A | Amine coupling partner |
Which spectroscopic and crystallographic methods are critical for confirming the structure of this compound?
Basic Research Question
- 1H/13C NMR : Assign peaks to verify the pyrazole, pyridine, and sulfonamide moieties. For example, pyridyl protons resonate at δ 7.5–8.5 ppm, while sulfonamide NH appears as a broad singlet near δ 6.5–7.0 ppm .
- X-ray Diffraction (XRD) : Resolve crystal packing and bond angles. A related Cd(II) complex with a similar ligand showed a monoclinic crystal system (space group P21/c) .
- IR Spectroscopy : Confirm sulfonamide (S=O stretch at ~1150–1350 cm⁻¹) and ester (C=O at ~1700 cm⁻¹) functionalities .
Advanced Tip : Use Hirshfeld Surface Analysis (as in ) to study intermolecular interactions affecting crystallinity.
How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound, particularly in targeting enzymes like COX-2?
Advanced Research Question
Modify Substituents : Vary pyridyl/pyrazole substituents (e.g., electron-withdrawing groups like CF₃) to assess COX-2 inhibition. Celecoxib (a diarylpyrazole) showed selectivity via a 4-methylphenyl group .
In Vitro Assays : Measure IC₅₀ values using recombinant COX-1/COX-2 enzymes.
Molecular Docking : Model interactions with COX-2’s hydrophobic pocket (e.g., Val523, Arg513).
Q. Table 2: SAR Insights from Analogous Compounds
| Substituent on Pyrazole | COX-2 Selectivity | Reference |
|---|---|---|
| 4-Methylphenyl | High | |
| Trifluoromethyl | Moderate |
What strategies can resolve contradictions in analytical data, such as unexpected NMR shifts or XRD patterns?
Advanced Research Question
- Purity Check : Use HPLC-MS to rule out impurities affecting NMR/XRD .
- Alternative Crystallization Solvents : Polar solvents (e.g., DMF/water) may yield different polymorphs .
- Dynamic NMR : Detect conformational exchange broadening NH or CH₂ signals .
Case Study : A Cd(II) complex () showed discrepancies between experimental and simulated XRD patterns due to solvent inclusion; TGA confirmed lattice water.
How can computational chemistry predict the coordination behavior of this compound with metal ions, as seen in cadmium complexes?
Advanced Research Question
- Density Functional Theory (DFT) : Calculate binding energies between the sulfonamide/pyridyl groups and metal ions (e.g., Cd²⁺).
- Molecular Electrostatic Potential (MEP) Maps : Identify electron-rich regions (pyridyl N, sulfonamide O) as coordination sites .
Experimental Validation : In , the ligand formed a bidentate Cd complex via pyridyl N and carboxylate O, confirmed by XRD.
What are the challenges in optimizing reaction yields during multi-step synthesis, and how can kinetic vs. thermodynamic control be managed?
Advanced Research Question
- Low Yields in Coupling Steps : Use Dean-Stark traps to remove water in amide bond formation .
- Thermodynamic Control : Prolong reaction time to favor more stable intermediates (e.g., sulfonamide over sulfonate esters).
- Catalyst Screening : Pd/C or CuI for Suzuki couplings involving pyridyl groups .
Example : Ethyl 3-methylpyrrole-2-carboxylate coupling achieved 30% yield; optimizing stoichiometry increased it to 50% .
What safety precautions are necessary when handling sulfonamide-containing compounds during synthesis?
Basic Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
